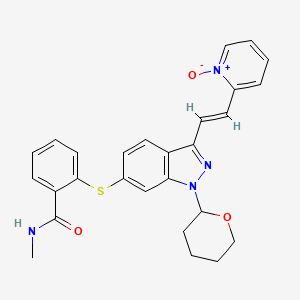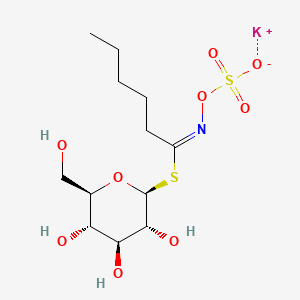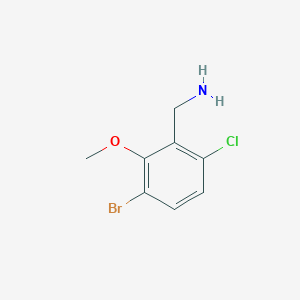
n-Propyl beta-Glucosinolate Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Propyl beta-Glucosinolate Potassium Salt is a chemical compound belonging to the glucosinolate family. Glucosinolates are sulfur-containing compounds found predominantly in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. These compounds are known for their role in plant defense mechanisms and their potential health benefits, including anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of n-Propyl beta-Glucosinolate Potassium Salt typically involves the reaction of n-propyl glucosinolate with potassium hydroxide. The process can be summarized as follows:
Starting Material: n-Propyl glucosinolate.
Reagent: Potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure complete conversion to the potassium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
化学反応の分析
Types of Reactions
n-Propyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation and Reduction: These reactions can modify the sulfur-containing groups, affecting the compound’s biological activity.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme or acidic conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Isothiocyanates: Known for their anticancer properties.
Nitriles: Have various industrial applications.
Thiocyanates: Used in chemical synthesis and as intermediates.
科学的研究の応用
n-Propyl beta-Glucosinolate Potassium Salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the production of natural pesticides and as a flavoring agent in food products
作用機序
The biological activity of n-Propyl beta-Glucosinolate Potassium Salt is primarily due to its hydrolysis products. The mechanism involves:
Enzymatic Hydrolysis: Catalyzed by myrosinase, leading to the formation of bioactive compounds like isothiocyanates.
Molecular Targets: These bioactive compounds interact with cellular proteins and enzymes, modulating various signaling pathways.
Pathways Involved: Include the induction of phase II detoxification enzymes, inhibition of phase I enzymes, and modulation of apoptosis and cell cycle pathways
類似化合物との比較
Similar Compounds
Sinigrin: Another glucosinolate found in cruciferous vegetables.
Glucoraphanin: Known for its potent anticancer properties.
Gluconasturtiin: Found in watercress and known for its peppery taste.
Uniqueness
n-Propyl beta-Glucosinolate Potassium Salt is unique due to its specific n-propyl side chain, which influences its biological activity and hydrolysis products. This uniqueness makes it a valuable compound for studying the structure-activity relationship of glucosinolates .
特性
分子式 |
C10H18KNO9S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylideneamino] sulfate |
InChI |
InChI=1S/C10H19NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 |
InChIキー |
CGIHKNDGYBVBFU-OCFLFPRFSA-M |
異性体SMILES |
CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
正規SMILES |
CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)



![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)


